1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea
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Overview
Description
1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with two methyl groups and a urea moiety linked to an oxazolidinone ring. Its unique structure makes it a subject of interest in synthetic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino acids or their derivatives under specific conditions.
Attachment of the Urea Moiety: The oxazolidinone intermediate is then reacted with an isocyanate or a similar reagent to introduce the urea group.
Substitution on the Phenyl Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially converting the oxazolidinone ring to other structures.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the phenyl ring, while reduction could lead to modified urea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its urea and oxazolidinone moieties. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea: Similar structure but with different substitution on the phenyl ring.
1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea is unique due to its specific substitution pattern and the presence of both urea and oxazolidinone functionalities. This combination of features makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-3-4-11(7-10(9)2)16-13(19)15-5-6-17-12(18)8-21-14(17)20/h3-4,7H,5-6,8H2,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKKMXOBKKEYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)COC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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